molecular formula C8H5F2N3O B1488182 1-(2,4-Difluorophenyl)-2-azidoethanone CAS No. 1041193-41-2

1-(2,4-Difluorophenyl)-2-azidoethanone

Cat. No.: B1488182
CAS No.: 1041193-41-2
M. Wt: 197.14 g/mol
InChI Key: FEZAYPDYYMXHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-2-azidoethanone is an organic compound with the molecular formula C₈H₅F₂N₃O. It features a 2,4-difluorophenyl group attached to an ethanone backbone and an azido (-N₃) substituent at the β-position. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables applications in click chemistry and drug synthesis .

Properties

IUPAC Name

2-azido-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-5-1-2-6(7(10)3-5)8(14)4-12-13-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZAYPDYYMXHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorine Substituents
  • 1-(2,4-Difluorophenyl)-2-azidoethanone vs. 2-Azido-1-(4-fluorophenyl)ethanone (): The 2,4-difluorophenyl group introduces stronger electron-withdrawing effects compared to the mono-fluorinated analog. However, steric hindrance from the 2-fluoro substituent may reduce reactivity in some cases.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (): Replacing the azide with a triazole group (via Huisgen cycloaddition) increases stability but reduces explosive risks associated with azides. The triazole derivative is a key intermediate in antifungal agents, highlighting the pharmacological relevance of this structural motif .
Non-Fluorinated Analogs
  • 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone (): Methoxy groups are electron-donating, which decreases the electrophilicity of the carbonyl compared to fluorine-substituted analogs. This may slow down reactions requiring electrophilic activation, such as nucleophilic substitutions.

Physical and Chemical Properties

Property This compound (Estimated) 2-Azido-1-(4-fluorophenyl)ethanone 1-(2,4-Difluorophenyl)ethanone
Molecular Weight (g/mol) 211.15 193.16 156.13
Boiling Point (°C) Not reported Not reported 215–217
Solubility Low in water; soluble in polar aprotic solvents Similar Soluble in ethanol, acetone
Stability Thermally sensitive (azide decomposition risk) Moderate High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-2-azidoethanone
Reactant of Route 2
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1-(2,4-Difluorophenyl)-2-azidoethanone

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